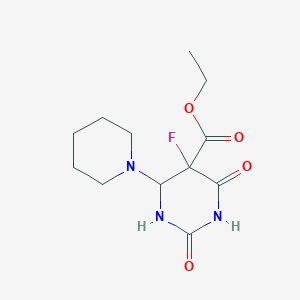









|
REACTION_CXSMILES
|
CC(C)=O.[F:5][C:6]1([C:15]([O:17][CH2:18][CH3:19])=[O:16])[CH:11]([OH:12])[NH:10][C:9](=[O:13])[NH:8][C:7]1=O.C(OC(=O)C)(=O)C.[NH:27]1[CH2:32][CH2:31][CH2:30][CH2:29][CH2:28]1>N1C=CC=CC=1>[F:5][C:6]1([C:15]([O:17][CH2:18][CH3:19])=[O:16])[CH:7]([N:27]2[CH2:32][CH2:31][CH2:30][CH2:29][CH2:28]2)[NH:8][C:9](=[O:13])[NH:10][C:11]1=[O:12]
|


|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
CC(=O)C
|
|
Name
|
ethyl 5-fluoro-6-hydroxy-1,2,3,4,5,6-hexahydro-2,4-dioxo-pyrimidine-5-carboxylate
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
FC1(C(NC(NC1O)=O)=O)C(=O)OCC
|
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
C(C)(=O)OC(C)=O
|
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
N1CCCCC1
|
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
solvent
|
|
Smiles
|
N1=CC=CC=C1
|


|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|


|
Type
|
ADDITION
|
|
Details
|
To this is further added dropwise 2 ml
|
|
Type
|
CUSTOM
|
|
Details
|
To the colorless reaction mixture thus obtained
|
|
Type
|
ADDITION
|
|
Details
|
is added dropwise 5.9 ml
|
|
Type
|
TEMPERATURE
|
|
Details
|
of heat
|
|
Type
|
WAIT
|
|
Details
|
After 5.5 hours' standing at room temperature
|
|
Duration
|
5.5 h
|
|
Type
|
DISTILLATION
|
|
Details
|
volatiles are distilled off under reduced pressure
|
|
Type
|
DISSOLUTION
|
|
Details
|
the yellow oily residue is dissolved in chloroform
|
|
Type
|
CONCENTRATION
|
|
Details
|
The fractions rich in the desired compound are concentrated under reduced pressure
|
|
Type
|
CUSTOM
|
|
Details
|
to recover 5.20 g
|
|
Type
|
CUSTOM
|
|
Details
|
Upon recrystallization from chloroform-hexane, 3.0 g
|


Reaction Time |
24 h |
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
FC1(C(NC(NC1N1CCCCC1)=O)=O)C(=O)OCC
|


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |